molecular formula C7H8BrF3N2 B1466185 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole CAS No. 942059-91-8

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole

Cat. No. B1466185
CAS RN: 942059-91-8
M. Wt: 257.05 g/mol
InChI Key: JCJABSFXBZFNAO-UHFFFAOYSA-N
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Description

“4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole” is a chemical compound with the molecular formula C7H8BrF3N2 . It is a member of the pyrazole family, which are nitrogen-containing heterocyclic compounds . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest for researchers across the world due to their wide spectrum of pharmacological activities . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole” consists of seven carbon atoms, eight hydrogen atoms, one bromine atom, three fluorine atoms, and two nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . They can also participate in the synthesis of disubstituted pyrimidines .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

Pyrazole derivatives have been extensively studied for their biological activities, including their role as antimicrobial agents. The trifluoromethyl group in 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole could potentially enhance the compound’s ability to interact with bacterial enzymes or receptors, leading to the development of new antimicrobial drugs .

Agriculture: Fungicides

Some pyrazole derivatives have shown moderate antifungal activities, which can be leveraged in the agricultural sector. The structural features of 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole may be optimized to create fungicides that target specific plant pathogens, offering a way to protect crops from fungal infections .

Drug Discovery: Lead Compound Optimization

In drug discovery, the pyrazole core is often used as a scaffold for the development of lead compounds. The bromomethyl group in 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole offers a site for further chemical modifications, which can be exploited to enhance the pharmacokinetic and pharmacodynamic properties of potential drug candidates .

Green Chemistry: Sustainable Synthesis Methods

The synthesis of pyrazole derivatives, including 4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole , can be optimized using green chemistry principles. This involves minimizing the use of hazardous substances and developing environmentally friendly synthesis routes .

Mechanism of Action

properties

IUPAC Name

4-(bromomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2/c1-2-13-4-5(3-8)6(12-13)7(9,10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJABSFXBZFNAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromomethyl-1-ethyl-3-trifluoromethyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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